molecular formula C18H13Cl3N2OS2 B3007558 4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 339276-07-2

4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Cat. No.: B3007558
CAS No.: 339276-07-2
M. Wt: 443.79
InChI Key: BGDFYLHOANBXRX-UHFFFAOYSA-N
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Description

The compound 4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a pyrimidine derivative featuring dual sulfanyl substituents at positions 2 and 4 of the pyrimidine ring. The 2-position is substituted with a 3,4-dichlorobenzyl group, while the 4-position bears a 3-chlorophenyl moiety. A methoxy group is attached to the 5-position of the pyrimidine core.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-11-5-6-14(20)15(21)7-11)23-17(16)26-13-4-2-3-12(19)8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDFYLHOANBXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC(=CC=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₉H₁₄Cl₂N₂O₂S₂
  • Molecular Weight : 429.36 g/mol

The presence of chlorinated phenyl groups and sulfanyl moieties suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. A study synthesized various sulfonamide derivatives and evaluated their activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects. Notably, some derivatives achieved IC₅₀ values as low as 2.14 µM, indicating potent antibacterial activity compared to standard drugs .

Enzyme Inhibition

The compound is also associated with enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes, including neurotransmission and nitrogen metabolism. Inhibitors of AChE are widely studied for their potential in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds showed strong AChE inhibition, with some achieving IC₅₀ values significantly lower than conventional inhibitors .

Compound IC₅₀ (µM) Target Enzyme
Compound A0.63Acetylcholinesterase
Compound B1.13Urease
Compound C2.14Urease

Anticancer Potential

The anticancer properties of similar pyrimidine derivatives have been documented extensively. Studies suggest that the presence of the pyrimidine ring enhances the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl groups may interact with active sites of enzymes, leading to inhibition.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.
  • Antimicrobial Action : The chlorinated phenyl groups may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antibacterial Activity : A series of sulfonamide derivatives were synthesized and tested against multiple bacterial strains, revealing a correlation between structural modifications and increased antibacterial potency .
  • Enzyme Inhibition Study : Research indicated that certain pyrimidine derivatives exhibited significant AChE inhibition, suggesting potential applications in neuropharmacology .
  • Anticancer Research : Investigations into similar compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo, highlighting their potential as therapeutic agents against cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in substituent groups, chlorination patterns, and functional groups. These variations influence physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which are critical for drug-likeness or material science applications.

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol)
Target Compound (CAS not provided) (3,4-Dichlorobenzyl)sulfanyl (3-Chlorophenyl)sulfanyl C₁₈H₁₂Cl₃N₂OS₂ 441.78
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (338954-61-3) Methylsulfanyl (4-Chlorophenyl)sulfanyl C₁₂H₁₁ClN₂OS₂ 322.86
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether (2,6-Dichlorobenzyl)sulfanyl [3-(Trifluoromethyl)phenyl]sulfanyl C₁₉H₁₂Cl₂F₃N₂OS₂ 507.34
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (339019-54-4) Methylsulfanyl (2-Chlorophenyl)sulfanyl C₁₅H₁₄ClN₂O₂S₂ 383.92

Substituent-Specific Analysis

In contrast, the 4-chlorophenyl analog lacks ortho-chlorine, reducing steric hindrance and possibly improving solubility. The 2,6-dichlorobenzyl substituent in creates a more symmetric halogenation pattern, which may alter crystal packing or intermolecular interactions in solid-state applications.

Functional Group Differences :

  • The ethyl carboxylate group in replaces the methoxy group of the target compound, increasing polarity and introducing hydrolytic instability. This modification could influence pharmacokinetic properties like metabolic clearance.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl group in is strongly electron-withdrawing, which may enhance resistance to oxidative degradation compared to chlorinated analogs.

Implications of Structural Modifications

  • Lipophilicity: The target compound’s dichlorinated benzyl group increases logP compared to mono-chlorinated analogs, suggesting improved membrane permeability but reduced aqueous solubility.
  • Synthetic Accessibility : Analogs with simpler substituents (e.g., methylsulfanyl in ) may be easier to synthesize than those with trifluoromethyl or dichlorobenzyl groups, which require specialized reagents.

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